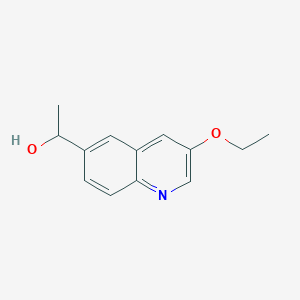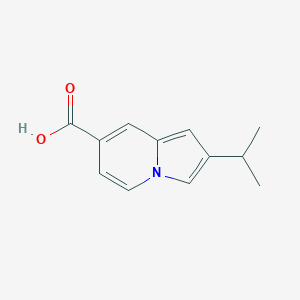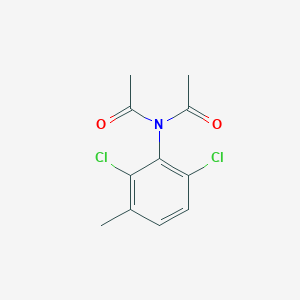
N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide is a chemical compound known for its diverse applications in various scientific fields. It is characterized by its molecular structure, which includes acetyl and dichloro-methylphenyl groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide typically involves the acetylation of 2,6-dichloro-3-methylaniline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include acetic anhydride and a suitable base, such as pyridine, to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize impurities. The final product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different derivatives with altered chemical properties.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-dichloro-3-methylphenyl)acetamide: Shares a similar structure but lacks the acetyl group.
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl): Another related compound with different substituents on the phenyl ring.
Uniqueness
N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide is unique due to its specific combination of acetyl and dichloro-methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
139553-65-4 |
|---|---|
Fórmula molecular |
C11H11Cl2NO2 |
Peso molecular |
260.11 g/mol |
Nombre IUPAC |
N-acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C11H11Cl2NO2/c1-6-4-5-9(12)11(10(6)13)14(7(2)15)8(3)16/h4-5H,1-3H3 |
Clave InChI |
JYVQRRPAQYSWIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Cl)N(C(=O)C)C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine](/img/structure/B13871153.png)






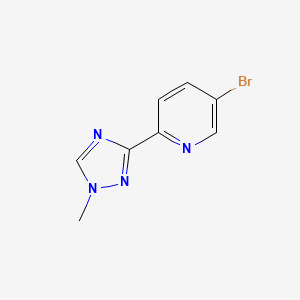


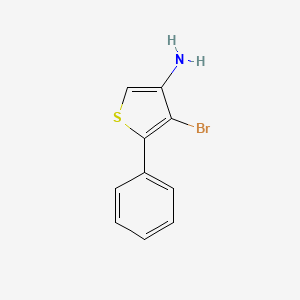
![tert-butyl N-(2,2-diphenylethyl)-N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate](/img/structure/B13871230.png)
